molecular formula C16H29NO4 B1452794 (2S)-2-[[(Tert-butoxy)carbonyl]amino]-8-nonenoic acid ethyl ester CAS No. 881683-81-4

(2S)-2-[[(Tert-butoxy)carbonyl]amino]-8-nonenoic acid ethyl ester

Cat. No.: B1452794
CAS No.: 881683-81-4
M. Wt: 299.41 g/mol
InChI Key: OBCVBWAIDBESKO-UHFFFAOYSA-N
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Description

(2S)-2-[[(Tert-butoxy)carbonyl]amino]-8-nonenoic acid ethyl ester is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which is commonly used in organic synthesis to protect amines from unwanted reactions. The compound also features a nonenoic acid ethyl ester moiety, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[[(Tert-butoxy)carbonyl]amino]-8-nonenoic acid ethyl ester typically involves the protection of the amino group of an amino acid precursor with a tert-butoxycarbonyl group. This is followed by esterification of the carboxylic acid group with ethanol. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include the protection of the amino group, followed by esterification under controlled conditions to ensure high yield and purity. The use of continuous flow reactors may also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[[(Tert-butoxy)carbonyl]amino]-8-nonenoic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of free amines or other substituted derivatives.

Scientific Research Applications

(2S)-2-[[(Tert-butoxy)carbonyl]amino]-8-nonenoic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-[[(Tert-butoxy)carbonyl]amino]-8-nonenoic acid ethyl ester involves its interaction with specific molecular targets. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon removal of the Boc group, the free amine can participate in various biochemical pathways, including peptide bond formation and enzyme catalysis .

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-[[(Tert-butoxy)carbonyl]amino]-8-nonenoic acid methyl ester
  • (2S)-2-[[(Tert-butoxy)carbonyl]amino]-8-nonenoic acid isopropyl ester
  • (2S)-2-[[(Tert-butoxy)carbonyl]amino]-8-nonenoic acid benzyl ester

Uniqueness

(2S)-2-[[(Tert-butoxy)carbonyl]amino]-8-nonenoic acid ethyl ester is unique due to its specific ester group, which influences its solubility, reactivity, and overall chemical behavior. The ethyl ester moiety provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in organic synthesis and biochemical research .

Properties

IUPAC Name

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]non-8-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29NO4/c1-6-8-9-10-11-12-13(14(18)20-7-2)17-15(19)21-16(3,4)5/h6,13H,1,7-12H2,2-5H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCVBWAIDBESKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCCCC=C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20694687
Record name Ethyl 2-[(tert-butoxycarbonyl)amino]non-8-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881683-81-4
Record name Ethyl 2-[(tert-butoxycarbonyl)amino]non-8-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2S)-2-[[(Tert-butoxy)carbonyl]amino]-8-nonenoic acid ethyl ester

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